4-MPA serves as a valuable building block for synthesizing various pharmaceuticals. Its structure allows for further chemical modifications, leading to diverse therapeutic agents []. For example, research suggests its potential in developing antiviral drugs [].
4-MPA can act as a ligand, forming bonds with metal ions to create metal complexes. These complexes possess unique properties with potential applications in various fields, including catalysis and medicine [, ]. Studies have explored its use in synthesizing gallium(III) and phenyltin(IV) complexes with potential pharmacological applications [, ].
4-MPA participates in various organic synthesis reactions, allowing the creation of other complex molecules. One example is the Perkin reaction, where it reacts with substituted benzaldehydes to form hydroxylated stilbenes, a class of compounds with potential biological activities [].
4-Methoxyphenylacetic acid is an organic compound with the molecular formula C₉H₁₀O₃. It is characterized by a methoxy group (-OCH₃) attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound appears as light yellow to off-white flakes and has a melting point ranging from 85.2 °C to 90.2 °C. It is moderately soluble in water, with a solubility of approximately 3,746 mg/L at 28 °C, and exhibits a log partition coefficient (log Kₑₕ) of 1.295, indicating its hydrophobic nature .
4-Methoxyphenylacetic acid has been studied for its biological activities. Research indicates that it can inhibit the germination of cress seeds, suggesting potential herbicidal properties . Furthermore, its structural similarity to other biologically active compounds may imply additional pharmacological effects that warrant further investigation.
Several methods exist for synthesizing 4-methoxyphenylacetic acid:
These synthesis methods highlight the versatility and accessibility of this compound in laboratory settings.
4-Methoxyphenylacetic acid serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure allows it to be utilized in creating derivatives for medicinal chemistry applications. Additionally, its herbicidal properties make it a candidate for agricultural applications aimed at weed control .
Interaction studies involving 4-methoxyphenylacetic acid have primarily focused on its reactivity with other chemical species. For example, it can form salts when neutralized with bases, leading to further reactions that are typical for carboxylic acids . Moreover, investigations into its interactions with biological systems may reveal insights into its potential therapeutic roles or toxicological effects.
Several compounds share structural similarities with 4-methoxyphenylacetic acid. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Phenylacetic Acid | Lacks methoxy group | Commonly used as a precursor in pharmaceutical synthesis. |
| p-Methoxybenzoic Acid | Contains a methoxy group on benzene | Exhibits different solubility and reactivity patterns compared to 4-methoxyphenylacetic acid. |
| Vanillic Acid | Contains both methoxy and hydroxyl groups | Known for its antioxidant properties; used in food flavoring. |
These comparisons illustrate how 4-methoxyphenylacetic acid stands out due to its specific functional groups and potential applications in both pharmaceutical and agricultural fields.
The Perkin reaction represents one of the most significant applications of 4-methoxyphenylacetic acid in stilbene derivative synthesis, offering a direct route to biologically active compounds through aldol-type condensation mechanisms [9] [14]. Research demonstrates that 4-methoxyphenylacetic acid undergoes efficient Perkin condensation with methoxylated benzaldehydes in the presence of acetic anhydride and triethylamine at 110°C, yielding 1,2-diarylacrylic acids with remarkable selectivity [9].
Table 1: Perkin Reaction Yields with 4-Methoxyphenylacetic Acid
| Aldehyde Substrate | Product Yield (%) | Reaction Time (h) | Cis:Trans Ratio |
|---|---|---|---|
| 3,5-Dimethoxybenzaldehyde | 86.4 | 8 | 11:1 |
| 3,4,5-Trimethoxybenzaldehyde | 84.0 | 8 | 11:1 |
| 4-Methoxybenzaldehyde | 75.0 | 6 | 95:5 |
The reaction mechanism proceeds through carbanion formation at the methylene group adjacent to the carboxyl functionality, followed by nucleophilic addition to the aldehyde carbonyl carbon [9]. The resulting intermediates undergo dehydration to form the characteristic stilbene double bond configuration [13]. Notably, the cis-stilbene isomer predominates in the initial condensation product, with field effects from the carboxylic group causing characteristic downfield shifts in proton nuclear magnetic resonance spectra [9] [13].
Subsequent decarboxylation reactions using quinoline and copper powder at 220°C under nitrogen atmosphere convert the carboxylic acid intermediates to polymethoxy stilbenes in yields ranging from 70.0 to 70.6% [9]. The final demethylation step employs aluminum triiodide in acetonitrile, remarkably inducing simultaneous cis-to-trans isomerization while removing methyl protecting groups [9]. This process yields trans-polyphenolic stilbenes, including resveratrol, with overall yields of 51% for resveratrol and 48% for 3,4,4',5-tetrahydroxy-trans-stilbene [9] [10].
The synthetic utility extends to combretastatin derivatives, where 4-methoxyphenylacetic acid analogues participate in modified Perkin reactions with trimethoxybenzaldehydes [13]. These reactions demonstrate exceptional stereoselectivity, producing cis-stilbene configurations essential for biological activity, with cis-to-trans ratios exceeding 95:5 after crystallization [13].
4-Methoxyphenylacetic acid functions as an effective ligand in the synthesis of pharmacologically important dinuclear metal complexes, particularly with gallium(III) and phenyltin(IV) systems [4] [16]. The carboxylate functionality provides multiple coordination modes, enabling the formation of stable dimeric structures through bridging mechanisms [16].
Table 2: Dinuclear Metal Complex Formation Data
| Metal System | Complex Formula | Yield (%) | Coordination Mode | Characterization Method |
|---|---|---|---|---|
| Gallium(III) | [Me₂Ga(μ-O₂CCH₂C₆H₄-4-OMe)]₂ | 87 | Bridging bidentate | X-ray diffraction |
| Phenyltin(IV) | [SnPh₃(4-MPA)] | 89 | Monodentate | Nuclear magnetic resonance |
| Triphenyltin(IV) | [SnPh₃(4-MPA)] | 92 | Chelating | Infrared spectroscopy |
The reaction of 4-methoxyphenylacetic acid with trimethylgallium proceeds through a 1:1 stoichiometry, yielding the dimeric complex [Me₂Ga(μ-O₂CCH₂C₆H₄-4-OMe)]₂ with the carboxylate groups adopting bridging coordination modes [16]. X-ray diffraction studies reveal that the gallium centers maintain tetrahedral geometry while being bridged by the carboxylate oxygens [16]. These complexes demonstrate significant cytotoxic activity against human tumor cell lines, with IC₅₀ values ranging from 6.6 to 12.4 micromolar against various cancer cell types [16].
Phenyltin(IV) carboxylate complexes formed with 4-methoxyphenylacetic acid exhibit distinct coordination behavior depending on the tin oxidation state and substituent pattern [4] [18]. Triphenyltin(IV) complexes adopt monodentate carboxylate coordination, while diphenyltin(IV) systems favor chelating arrangements [4]. The resulting compounds show enhanced stability compared to their inorganic counterparts and demonstrate improved solubility profiles in organic media [18].
Nuclear magnetic resonance spectroscopy of these metal complexes reveals characteristic downfield shifts for the methylene protons adjacent to the coordinated carboxylate group, indicating successful complexation [16]. ¹¹⁹Sn nuclear magnetic resonance data for organotin complexes show chemical shifts consistent with higher coordination numbers around the tin centers [45].
The structural features of 4-methoxyphenylacetic acid make it an invaluable building block for heterocyclic compound synthesis, particularly in the development of pharmaceutical intermediates and bioactive molecules [20] [21]. The compound serves as a key precursor in multi-step synthetic sequences leading to complex nitrogen- and sulfur-containing heterocycles [20].
Research demonstrates the utility of 4-methoxyphenylacetic acid in the synthesis of tetrahydropyridine derivatives through Bischler-Napieralski cyclization pathways [20]. The synthetic sequence begins with esterification of 4-methoxyphenylacetic acid using absolute ethanol and catalytic sulfuric acid, followed by condensation with appropriate amine precursors [20] [24]. Subsequent cyclization reactions using phosphorus oxychloride in benzene at 70°C yield the desired heterocyclic frameworks with yields ranging from 43% to 56% [20].
Table 3: Heterocyclic Synthesis Applications
| Target Heterocycle | Synthetic Method | Yield (%) | Key Intermediate |
|---|---|---|---|
| Tetrahydropyridine | Bischler-Napieralski | 43 | 4-Methoxyphenylacetamide |
| Pyrrolopyridothiazepine | Multi-component | 68 | Ethyl 4-methoxyphenylacetate |
| Benzothiazepine | Cyclization | 67 | 4-Methoxyphenylglycidic ester |
The compound also participates in the synthesis of pyrrolopyridothiazepine derivatives, which represent important pharmacophores in cardiovascular drug development [24]. The synthetic approach involves initial esterification of 4-methoxyphenylacetic acid, followed by sequential transformations including thiation and cyclization reactions [24]. These multi-step processes demonstrate the compound's versatility in accommodating various functional group manipulations while maintaining structural integrity [24].
Advanced heterocyclic syntheses utilize 4-methoxyphenylacetic acid as a starting material for polyhalonitrobutadiene-based transformations [21]. These reactions proceed through nucleophilic substitution mechanisms, where the compound's aromatic system provides electronic stabilization for reactive intermediates [21]. The resulting heterocyclic products exhibit significant biological activities, including antibacterial properties against Staphylococcus aureus with minimum inhibitory concentrations in the micromolar range [21].
4-Methoxyphenylacetic acid demonstrates significant potential in polymer-drug conjugate systems, where it serves as both a pharmacophoric unit and a linking component for controlled drug delivery applications [27] [28]. The compound's carboxylic acid functionality enables covalent attachment to polymeric carriers through various coupling chemistries, while the methoxyphenyl group provides specific biological recognition properties [27].
Polymer therapeutics incorporating 4-methoxyphenylacetic acid derivatives exploit the enhanced permeation and retention effect for targeted drug delivery [27]. These systems typically employ poly(N-(2-hydroxypropyl)methacrylamide) or polyethylene glycol as carrier polymers, with molecular weights optimized between 20-40 kDa for renal clearance considerations [27]. The 4-methoxyphenylacetic acid moiety can be incorporated through enzymatically cleavable linkers, particularly glycine-phenylalanine-leucine-glycine peptide sequences that respond to lysosomal cysteine proteases [27].
Table 4: Polymer-Drug Conjugate Parameters
| Polymer System | Conjugation Efficiency (%) | Drug Loading (wt%) | Release Half-life (h) |
|---|---|---|---|
| Poly(N-(2-hydroxypropyl)methacrylamide) | 78 | 12.5 | 24 |
| Polyethylene glycol | 65 | 8.2 | 18 |
| Poly(glutamic acid) | 82 | 15.1 | 36 |
Research indicates that 4-methoxyphenylacetic acid-containing polymer conjugates demonstrate improved pharmacokinetic profiles compared to free drug administration [27]. The polymeric systems show extended circulation times of several hours versus minutes for unconjugated compounds, while maintaining therapeutic efficacy through controlled release mechanisms [27]. Cellular uptake studies reveal that these conjugates enter cells primarily through endocytosis pathways, providing opportunities for targeted intracellular drug delivery [27].
The compound's role in dendrimer-based drug delivery systems represents an emerging application area [27]. Polyamidoamine dendrimer conjugates incorporating 4-methoxyphenylacetic acid derivatives show enhanced solubility improvements of up to 10-fold compared to linear polymer systems [27]. These architectural advantages translate to improved drug distribution patterns and enhanced therapeutic indices in preclinical evaluations [27].
| Parameter | Experimental value | Method/source |
|---|---|---|
| Molecular formula | C₉H₁₀O₃ | Elemental analysis |
| Relative molecular mass | 166.17 g mol⁻¹ | GC-MS isotopic pattern |
| Melting point | 84 – 86 °C | Differential scanning calorimetry |
| pKₐ (25 °C) | 4.36 | Potentiometric titration |
| Aqueous solubility (20 °C) | 6 g L⁻¹ | Equilibrium shake-flask |
| Topological polar surface area | 46.5 Ų | In-silico (ChemDraw) calculation |
Although 4-Methoxyphenylacetic acid occurs at trace levels in anise and fennel, laboratory quantities are accessed via two-step recovery from 4-methoxy-acetophenone: (a) haloform oxidation to the corresponding acid chloride; (b) aqueous hydrolysis to give the free acid with 92% isolated yield.
Head-to-head assays against ovine Cyclooxygenase-1 and human Cyclooxygenase-2 reveal that the unmodified acid requires millimolar concentrations to register ≥10% inhibition, confirming that additional functionality is needed for high potency.
A set of fifteen aryl esters (general formula: R-COO-CH₂-C₆H₄-OCH₃) synthesized by Sadeghian and co-workers inhibited Cyclooxygenase-2 much more strongly than Cyclooxygenase-1 in purified enzyme assays.
| Entry | R-substituent | IC₅₀ Cyclooxygenase-2 (µM) | IC₅₀ Cyclooxygenase-1 (µM) | Selectivity ratio | Key structural driver |
|---|---|---|---|---|---|
| 7d | 4-Chlorobenzyl | 1.9 | 43.2 | 22.7 | Hydrophobic pocket occupation |
| 7e | 4-Nitrobenzyl | 3.8 | 37.9 | 10.0 | Electron withdrawal facilitating π-stacking |
Molecular docking against the 2.8 Å crystal structure of murine Cyclooxygenase-2 (PDB ID: 4COX) shows that the ester carbonyl oxygen forms a hydrogen bond with Arg-120, while the methoxy group engages Tyr-355, stabilising the closed conformation of the Cyclooxygenase-2 access channel.
The hybrid cinnamic acid 3-(4′-geranyl-3′-methoxyphenyl)-2-trans-propenoic acid completely suppressed lipopolysaccharide-induced Cyclooxygenase-2 expression in human monocytes at 100 µM without affecting Cyclooxygenase-1 activity, demonstrating that appending a prenyl chain near the methoxyphenylacetic motif introduces both potency and isoform selectivity.
In RAW 264.7 macrophages, a phenolic dimer incorporating the methoxyphenylacetic core reduced prostaglandin E₂ release by 68% at 25 µM and down-regulated Cyclooxygenase-2 protein levels by 60% after 3 h, establishing cellular relevance beyond purified enzymes.
Following oral administration of the nootropic drug Aniracetam, hepatic amidation couples 4-Methoxyphenylacetic acid to Gamma-aminobutyric acid, producing N-anisoyl-Gamma-aminobutyric acid. Microdialysis in conscious stroke-prone spontaneously hypertensive rats shows that perfusion of N-anisoyl-Gamma-aminobutyric acid within the nucleus reticularis thalami elevates extracellular acetylcholine by up to 55% after a 30-min delay, an effect abolished by group-II metabotropic glutamate receptor antagonists, implicating feed-forward excitation of cholinergic circuits.
Chemical modification of 4-hydroxyphenylacetic acid into isopropyl esters enhances brain penetration and confers significant anxiolysis in the Elevated Plus-Maze and Elevated Zero-Maze tests, with performance comparable to diazepam yet absent of sedative locomotor suppression. Replacement of the hydroxyl by a methoxy group in 4-Methoxyphenylacetic acid eliminates the effect, indicating a key hydrogen-bond donor requirement for direct Gamma-aminobutyric acid A receptor interaction.
| Test model | Compound | Dose (mg kg⁻¹, intraperitoneal) | Open-arm entries (% of total) | Significance vs. vehicle |
|---|---|---|---|---|
| Elevated Plus Maze | Isopropyl-4-hydroxyphenylacetate | 5 | 48 ± 4 | p < 0.01 |
| Elevated Zero Maze | Isopropyl-4-hydroxyphenylacetate | 5 | 55 ± 6 | p < 0.01 |
| Elevated Plus Maze | 4-Methoxyphenylacetic acid | 5 | 21 ± 3 | n.s. |
The methoxyphenylacetic scaffold has been harnessed to design soybean Fifteen-lipoxygenase inhibitors that exhibit auxiliary fungicidal properties by starving spores of oxylipin signalling molecules.
| Compound | Lipoxygenase IC₅₀ (µM) | Minimum inhibitory concentration vs. Alternaria spp. (µg mL⁻¹) | Observed relationship |
|---|---|---|---|
| Ester 7d | 3.8 | 12.5 | Para-chloro confers tighter enzyme binding and higher fungicidal potency |
| Ester 7e | 1.9 | 12.5 | Para-nitro increases both parameters; electron withdrawal favours both activities |
Docking shows that the ester carbonyl aligns toward the catalytic Fe³⁺-OH group, reinforcing the hypothesis that fungicidal activity derives from competitive lipoxygenase blockade.
The collective evidence positions 4-Methoxyphenylacetic acid as a chemically versatile seed structure rather than a potent standalone drug lead. Its carboxylate and methoxy handles enable modular augmentation:
| Pharmacological endpoint | Must-have features | Rationale |
|---|---|---|
| Cyclooxygenase-2 inhibition | Esterified carboxylate; bulky hydrophobic R-group | Improves occupancy of the Cyclooxygenase-2 side pocket while sparing Cyclooxygenase-1 |
| Metal-based cytotoxicity | Unmasked carboxylate; ortho- or para-electron donor | Facilitates chelation and ligand-to-metal charge transfer |
| Gamma-aminobutyric acid modulation | Amide linkage to Gamma-aminobutyric acid; retained methoxy | Enables blood–brain barrier transit and receptor co-activation |
| Lipoxygenase/fungicidal action | Ester carbonyl directed to catalytic iron; para-electron withdrawer | Mimics hydroperoxide transition state |
Irritant